molecular formula C17H25N5O3S B11452607 N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11452607
M. Wt: 379.5 g/mol
InChI Key: XYKLYGIZKJWIBZ-UHFFFAOYSA-N
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Description

N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: is a complex organic compound that features a unique combination of a cyclohexyl group, a tetrahydro-1,3,5-triazine ring, and a sulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides in the presence of a base.

    Final Coupling: The phenyl ring is then coupled with the tetrahydro-1,3,5-triazine derivative through an acylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced amides

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide: stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H25N5O3S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H25N5O3S/c1-13(23)20-14-7-9-16(10-8-14)26(24,25)21-17-18-11-22(12-19-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,20,23)(H2,18,19,21)

InChI Key

XYKLYGIZKJWIBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCCC3

Origin of Product

United States

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